molecular formula C16H21BrN2O2 B5323049 2-(2-Bromophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one

2-(2-Bromophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one

Cat. No.: B5323049
M. Wt: 353.25 g/mol
InChI Key: KQKJOKSCRVFCSX-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that features a bromophenoxy group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst.

    Alkylation of Piperazine: The next step involves the alkylation of piperazine with an allyl halide to introduce the prop-2-en-1-yl group.

    Coupling Reaction: Finally, the bromophenoxy intermediate is coupled with the alkylated piperazine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenoxy group or the piperazine ring, leading to various reduced forms of the compound.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while substitution could result in various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Potential medicinal applications could include the development of new therapeutic agents, particularly if the compound or its derivatives exhibit significant biological activity.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for the production of advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Fluorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(2-Bromophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one can impart unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is larger and more polarizable, which can influence the compound’s chemical behavior and interactions.

Properties

IUPAC Name

2-(2-bromophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c1-3-8-18-9-11-19(12-10-18)16(20)13(2)21-15-7-5-4-6-14(15)17/h3-7,13H,1,8-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKJOKSCRVFCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC=C)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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